N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide is a synthetic compound classified as a fentanyl analogue. This compound is part of a larger class of substances known for their potent analgesic properties, often utilized in pain management and anesthesia. The compound's unique structure contributes to its pharmacological effects, which are still under investigation.
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide involves several key steps, primarily focusing on the coupling of the furan-2-carboxylic acid moiety with the piperidine derivative. The general synthetic route includes:
The synthesis requires careful control of temperature and reaction times to optimize yield and minimize side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide is C25H28N2O2. The structure features a furan ring attached to a carboxamide group, which is further substituted with an o-tolyl group and a piperidine moiety.
The compound's molecular weight is approximately 396.50 g/mol. Its structural representation highlights the presence of two nitrogen atoms in the piperidine ring and two aromatic systems that contribute to its biological activity .
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide can undergo various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, leading to the formation of furan derivatives and corresponding amines.
These reactions can be studied using spectroscopic methods to monitor changes in molecular structure, providing insights into the stability and reactivity of the compound under different conditions .
The mechanism of action for N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide primarily involves its interaction with opioid receptors in the central nervous system. This compound may act as an agonist at mu-opioid receptors, leading to analgesic effects similar to those observed with traditional opioids.
Research indicates that modifications in the chemical structure can significantly affect receptor binding affinity and selectivity, influencing both efficacy and safety profiles .
The compound is typically presented as a solid at room temperature, with specific melting points dependent on purity levels. Solubility varies; it is generally soluble in organic solvents but less so in water.
Key chemical properties include stability under standard laboratory conditions, though it may be sensitive to light and moisture. Its reactivity profile suggests potential for interactions typical of amides, including hydrolysis and substitution reactions .
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide has potential applications in scientific research focused on pain management therapies. Its analogues are studied for their effectiveness in treating chronic pain conditions while aiming to minimize side effects associated with traditional opioid therapies.
Additionally, ongoing research explores its pharmacological properties, aiming to develop safer alternatives for patients requiring analgesia without the heightened risk of addiction associated with conventional opioids .
N-(1-phenethylpiperidin-4-yl)-N-(ortho-tolyl)furan-2-carboxamide is a synthetic opioid structurally derived from the 4-anilidopiperidine scaffold. This class of compounds emerged from systematic modifications of fentanyl, the foundational μ-opioid receptor agonist developed in the 1960s. The core structure comprises three regions:
This compound belongs to the "fentalog" category—designer analogues featuring targeted substitutions to modulate receptor binding and pharmacokinetics. It retains fentanyl’s 1-phenethylpiperidin-4-yl backbone but incorporates an ortho-tolyl group at the anilide nitrogen and a furan-2-carboxamide acyl chain [2]. Such modifications align with pharmaceutical exploration of Region A and B variations to enhance potency or selectivity [1].
Table 1: Key 4-Anilidopiperidine Scaffold Regions
| Region | Classical Fentanyl | N-(1-phenethylpiperidin-4-yl)-N-(ortho-tolyl)furan-2-carboxamide |
|---|---|---|
| A (Anilide) | Phenyl | ortho-Tolyl (2-methylphenyl) |
| B (Acyl Linker) | Propanamide | Furan-2-carboxamide |
| C (Piperidine) | 1-Phenethylpiperidin-4-yl | 1-Phenethylpiperidin-4-yl |
The compound exhibits distinct structural divergences from clinically used fentanyl analogues (e.g., alfentanil, sufentanil) and illicit variants. Its furan-2-carboxamide group replaces the traditional aliphatic propanamide linker, introducing a heteroaromatic ring with polar oxygen and π-conjugation. Concurrently, the ortho-tolyl anilide substituent introduces steric bulk near the nitrogen binding site. These modifications contrast with common analogues:
Table 2: Structural Comparison with Representative Analogues
| Compound | Anilide Group (Region A) | Acyl Group (Region B) | Relative Potency (vs. Morphine) |
|---|---|---|---|
| Fentanyl | Phenyl | Propanamide | 100x |
| ortho-Fluorofentanyl | 2-Fluorophenyl | Propanamide | ~40x |
| Furanyl Fentanyl | Phenyl | Furan-2-carboxamide | ~15x |
| This Compound | ortho-Tolyl | Furan-2-carboxamide | Not reported (designer variant) |
Heterocyclic linkers like furan-2-carboxamide reduce metabolic stability compared to alkyl chains due to susceptibility to oxidative degradation. Additionally, ortho-substituted anilides (e.g., ortho-fluorofentanyl, ortho-methylfuranylfentanyl) often exhibit altered receptor association kinetics due to steric hindrance [2] [3].
ortho-Tolyl Group (Region A)
The ortho-tolyl moiety (2-methylphenyl) introduces steric and electronic effects:
Furan-2-Carboxamide Group (Region B)
The furan-2-carboxamide linker differs fundamentally from fentanyl’s propanoyl chain:
Table 3: Electronic and Steric Properties of Substituents
| Substituent | Steric Bulk (Van der Waals vol.) | Electron Effect | Hydrogen-Bond Capacity |
|---|---|---|---|
| Phenyl (Fentanyl) | 52.4 ų | Neutral | Acceptor (amide carbonyl only) |
| ortho-Tolyl | 62.8 ų | Donor (+I) | Acceptor (carbonyl) |
| Propanamide (Fentanyl) | ~55 ų | Neutral | Acceptor (carbonyl) |
| Furan-2-carboxamide | 48.7 ų | Withdrawing (-M) | Acceptor (carbonyl + furan O) |
The synergy of these groups likely yields a unique binding profile: The ortho-tolyl restricts rotational freedom, while the furan carbonyl’s polarity may compensate for lost hydrogen-bonding efficiency. This exemplifies how "region swapping" generates functionally diverse analogues within the 4-anilidopiperidine framework [2] [3].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9